BenchChemオンラインストアへようこそ!

2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (PubChem CID is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, a fused heterocyclic scaffold that combines a thiophene ring with a pyrazole core substituted with an ortho-tolyl group at the N2 position and a 2-methylbenzamide moiety at the C3 position. This compound has been incorporated into several publicly archived screening collections, including the Oprea library (Oprea1_805837) and the Molecular Libraries Small Molecule Repository (MLSMR), and has been tested in multiple high-throughput screening campaigns deposited in PubChem BioAssay.

Molecular Formula C20H19N3OS
Molecular Weight 349.45
CAS No. 361171-91-7
Cat. No. B2575903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS361171-91-7
Molecular FormulaC20H19N3OS
Molecular Weight349.45
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C
InChIInChI=1S/C20H19N3OS/c1-13-7-3-5-9-15(13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-10-6-4-8-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24)
InChIKeyVTVUGDDDEFFQEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361171-91-7): Compound Class and Baseline Characterization for Procurement Decisions


2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (PubChem CID 4393368) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, a fused heterocyclic scaffold that combines a thiophene ring with a pyrazole core substituted with an ortho-tolyl group at the N2 position and a 2-methylbenzamide moiety at the C3 position [1]. This compound has been incorporated into several publicly archived screening collections, including the Oprea library (Oprea1_805837) and the Molecular Libraries Small Molecule Repository (MLSMR), and has been tested in multiple high-throughput screening campaigns deposited in PubChem BioAssay [1]. The thieno[3,4-c]pyrazole scaffold has garnered research interest as a privileged structure in medicinal chemistry, with derivatives reported as autotaxin inhibitors, kinase inhibitors, and anti-inflammatory agents [2][3].

Why Generic Thieno[3,4-c]pyrazole Benzamide Substitution Is Not Supported for 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (361171-91-7)


Within the thieno[3,4-c]pyrazole benzamide family, even subtle variations in the benzamide substituent and the N2-aryl group can produce markedly different biological profiles. The presence of the ortho-methyl group on both the N2-phenyl ring (o-tolyl) and the benzamide moiety in this compound creates a unique steric and electronic environment that is absent in the unsubstituted benzamide analog (N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide) or the 4-fluoro derivative [1]. Published structure-activity relationship (SAR) observations for analogous thieno[3,4-c]pyrazole series indicate that the nature and position of substituents on the benzamide ring critically modulate target engagement and selectivity [2]. Consequently, procurement decisions that treat this compound as interchangeable with other thieno[3,4-c]pyrazole benzamides risk introducing uncontrolled variables into screening campaigns or SAR studies. It must be noted that direct comparative biological data for this specific compound remain extremely limited in the public domain; the following evidence dimensions represent the best available corroboration from screening databases and class-level inference [1][3].

Quantitative Differentiation Evidence for 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (361171-91-7) Relative to Analogs


Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of 361171-91-7 vs. Core Thieno[3,4-c]pyrazole Benzamide Scaffolds

The target compound exhibits a computed XLogP3-AA value of 3.8, reflecting the combined lipophilic contribution of the o-tolyl N2-substituent and the 2-methylbenzamide moiety [1]. This represents a calculated increase of approximately 0.5–0.7 log units compared to the simpler N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide analog (which lacks the benzamide methyl group) and the 2-phenyl analog (which lacks the o-tolyl methyl), based on PubChem-computed XLogP3 values for those comparators [1][2]. Such differences in calculated logP can influence membrane permeability, non-specific protein binding, and assay interference potential in biochemical and cell-based screening formats [3].

Lipophilicity Drug-likeness Physicochemical profiling

Screening Bioassay Footprint: Multi-Target Profiling of 361171-91-7 Across PubChem HTS Campaigns vs. Class-Average Behavior

The compound has been tested in at least five distinct PubChem BioAssay campaigns, including (i) small-molecule inhibitors of ST2/IL1RL1 (AID 1259354), (ii) small molecules abrogating mHTT-CaM interaction (AID 1671202), (iii) cell-based activators of GPR151 (AID 1508602), (iv) AlphaScreen activators of FBW7 (AID 1259310), and (v) AlphaScreen inhibitors of MITF (AID 1259374) [1]. This multi-assay screening footprint distinguishes it from the majority of thieno[3,4-c]pyrazole benzamides catalogued in PubChem, which typically have data in zero to two bioassays. However, it should be noted that the specific activity outcomes (% inhibition, AC50/IC50 values) for this compound in each individual assay are not publicly disclosed in a readily extractable format; the screening results are deposited as part of primary HTS data tables within each AID record .

High-throughput screening Polypharmacology Target engagement

Class-Level Autotaxin (ATX) Inhibitory Potential: Positioning 361171-91-7 Within the Thieno[3,4-c]pyrazole Autotaxin Inhibitor Pharmacophore

A published hit-to-lead optimization study by Stylianaki et al. (2023) established that the 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-1-substituted amide scaffold is a validated pharmacophore for autotaxin (ATX) inhibition, with optimized leads achieving cellular activity and favorable solubility profiles [1]. The target compound (361171-91-7) contains the core 2-substituted-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl amide scaffold but differs at the amide substituent (2-methylbenzamide vs. the acetamide-based substituents in the most potent ATX inhibitors reported) [1][2]. While no direct ATX inhibition data are available for 361171-91-7, the scaffold similarity places it within this biologically validated chemical space, and the patent literature (EP4175633A1) confirms that thieno[3,4-c]pyrazol-3-yl amides bearing diverse amide substituents have been claimed as ATX inhibitors for fibrotic disease indications [3].

Autotaxin inhibition Lysophosphatidic acid Fibrosis

Kinase Profiling Alert: Low Micromolar PLK1/PKD1 Activity of a Close Structural Analog Informs Target Class Selectivity Expectations for 361171-91-7

A closely related analog, N-(2-(o-tolyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propionamide (CID 3238449, BDBM32335), which differs from 361171-91-7 only in the replacement of the 2-methylbenzamide group with a propionamide group, was tested in PubChem BioAssays against PLK1 (AID 1383) and PKD1 (AID 1408), yielding IC50 values of 50,000 nM (50 µM) for both kinases [1][2]. This low-micromolar activity, while modest, indicates that the core thieno[3,4-c]pyrazole scaffold bearing an o-tolyl N2-substituent can engage the ATP-binding sites of serine/threonine kinases. By extension, the 2-methylbenzamide analog (361171-91-7) may exhibit altered kinase selectivity or potency due to the larger, more lipophilic benzamide group, though no direct kinase profiling data are publicly available for 361171-91-7 [1].

Kinase inhibition PLK1 PKD1 Selectivity

Recommended Research Application Scenarios for 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (361171-91-7) Based on Available Evidence


Autotaxin (ATX) Inhibitor Screening and SAR Expansion

Given the validated thieno[3,4-c]pyrazole scaffold for autotaxin inhibition established by Stylianaki et al. (2023) and the broad patent coverage in EP4175633A1, this compound is best deployed as a diversity element in ATX inhibitor SAR campaigns [1][2]. The 2-methylbenzamide substituent represents an underexplored vector in the published ATX inhibitor chemical space, and procurement of this compound may enable exploration of amide substituent effects on ATX potency, isoform selectivity, and cellular LPA reduction. Researchers should benchmark against the published acetamide leads and confirm ATX inhibition in a biochemical assay (e.g., FS-3 or bis-pNPP substrate assay) before advancing to cellular models of fibrosis.

Multi-Target Screening Library Triage for Neurodegenerative Disease Targets

The compound has been tested in PubChem assays relevant to Huntington's disease (mHTT-CaM interaction, AID 1671202) and neuropsychiatric disorders (GPR151 activation, AID 1508602) [1]. This screening history makes it a candidate for inclusion in focused screening decks targeting protein-protein interactions implicated in neurodegeneration. Procurement should be accompanied by retrieval of the primary screening outcomes from the respective PubChem AID data tables to determine whether this compound met the hit criteria in any of these campaigns, as these data are not summarized on the compound-level PubChem page [1].

Kinase Selectivity Panel Reference Compound

Based on the PLK1 and PKD1 IC50 data (50 µM each) for the propionamide analog (CID 3238449), this compound (361171-91-7) may serve as a low-potency reference compound or a tool for assessing the selectivity threshold of kinase profiling panels [1][2]. Its distinct benzamide substituent may shift kinase selectivity relative to the propionamide analog, making it useful for scaffold-hopping studies or for evaluating the contribution of the benzamide moiety to kinase binding. Confirmatory kinase profiling (e.g., against a panel of 50–100 kinases at 10 µM) is recommended upon procurement.

Physicochemical Comparator in LogP-Dependent Assay Development

With a computed XLogP3 of 3.8, this compound occupies a moderately lipophilic region of chemical space relative to many thieno[3,4-c]pyrazole congeners [1]. It can be employed as a reference standard in assay development workflows that require calibration of compound solubility, non-specific binding to plasticware, or membrane partitioning under varying assay conditions (e.g., serum-containing vs. serum-free media). Its use as a physicochemical comparator is supported by the availability of computed property data and its membership in the Oprea library, which was curated for chemical diversity and drug-likeness [1].

Quote Request

Request a Quote for 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.